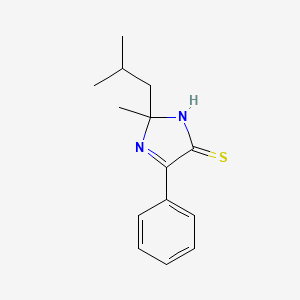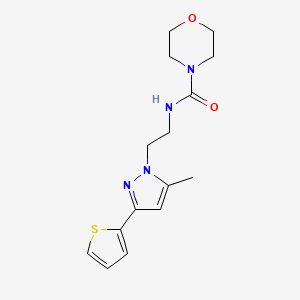
2-Chloro-1-ethenyl-3,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-ethenyl-3,4-dimethoxybenzene is a chemical compound with the CAS Number: 1339650-73-5 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 2-chloro-3,4-dimethoxy-1-vinylbenzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h4-6H,1H2,2-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at temperatures below -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Oxidation and Catalysis
One key area of interest is the oxidation processes involving 2-Chloro-1-ethenyl-3,4-dimethoxybenzene. For example, it has been found that 2-Chloro-1,4-dimethoxybenzene (a closely related compound) undergoes oxidation by lignin peroxidase (LiP), forming various products including 2-chloro-1,4-benzoquinone and dimers through the intermediacy of a cation radical. This process highlights the compound's role in oxidative enzymatic reactions, suggesting potential applications in bioremediation and synthetic chemistry (Teunissen et al., 1998).
Furthermore, 2-Chloro-1,4-Dimethoxybenzene has been identified as a novel catalytic cofactor superior to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase, indicating its efficiency in catalyzing specific biochemical reactions (Teunissen & Field, 1998).
Electrochemical Studies
Electrochemical reduction studies involving compounds structurally related to this compound, such as methoxychlor, have been conducted to understand their reduction behavior. These studies are crucial for applications in environmental chemistry, particularly in the degradation of persistent organic pollutants (McGuire & Peters, 2016).
Synthetic Chemistry
In synthetic chemistry, the acetylation of dimethoxybenzenes has been explored, with acidic zeolites catalyzing the formation of dimethoxyacetophenones. This research underscores the compound's utility as a building block in organic synthesis, enabling the production of a variety of chemically significant derivatives (Moreau, Finiels, & Meric, 2000).
Additionally, phase transfer Pd(0) catalyzed polymerization reactions involving derivatives of dimethoxybenzene demonstrate the compound's potential in polymer science, contributing to the development of new materials with specific properties (Pugh & Percec, 1990).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Wirkmechanismus
Target of Action
It is known that the compound can cause specific target organ toxicity, particularly affecting the respiratory system .
Mode of Action
It is likely to interact with its targets through electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
Given its potential impact on the respiratory system , it may influence pathways related to respiratory function and cellular respiration.
Result of Action
Its potential toxicity to specific organs, particularly the respiratory system , suggests that it may induce cellular changes or damage in these areas.
Eigenschaften
IUPAC Name |
2-chloro-1-ethenyl-3,4-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h4-6H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIVXVFMXJNWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2987200.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2987203.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2987205.png)

